3-Buten-2-one, 4-(2-bromophenyl)-
Description
Chemical Classification and Structural Features of Butenone Derivatives
Butenone derivatives are classified as α,β-unsaturated ketones. fiveable.metjpr.org This classification is crucial as the conjugated system of the carbon-carbon double bond and the carbonyl group (C=O) defines their chemical reactivity. fiveable.me The butanone family consists of ketones with a four-carbon chain. ontosight.aidrugbank.com The structure of 3-Buten-2-one, 4-(2-bromophenyl)- includes this butenone backbone, where the ketone is located at the second carbon and the double bond is between the third and fourth carbons.
The key structural features of this molecule are:
The α,β-Unsaturated Carbonyl System : This moiety consists of the C=C double bond conjugated with the C=O group. This conjugation leads to delocalization of pi-electrons, which activates the molecule for certain types of reactions. tjpr.org
The Bromophenyl Group : The presence of a phenyl ring substituted with a bromine atom influences the electronic properties and reactivity of the molecule. The halogen atom is an electron-withdrawing group.
Stereochemistry : The "(E)" designation in the IUPAC name indicates that the substituents on the double bond are on opposite sides, resulting in a trans configuration, which is generally more stable than the corresponding cis isomer. nist.gov
Significance of Halogenated Alpha,Beta-Unsaturated Ketones in Synthetic and Mechanistic Research
Halogenated α,β-unsaturated ketones are highly valuable intermediates in organic synthesis. fiveable.mejove.com Their increased reactivity compared to saturated ketones makes them versatile building blocks for constructing more complex molecules. fiveable.me
Synthetic Applications: The reactivity of α,β-unsaturated ketones allows for a wide range of chemical transformations. fiveable.me They can undergo 1,4-addition reactions (Michael additions), where nucleophiles add to the β-carbon of the conjugated system. Furthermore, the enolate ions formed during reactions can participate in condensation reactions, enabling the construction of cyclic and polycyclic structures. fiveable.me
The presence of a halogen atom, particularly at the alpha position to the carbonyl group, provides an additional site for reaction. wikipedia.org α-Halo ketones are useful because they can be dehydrohalogenated by treatment with a base to yield α,β-unsaturated ketones. openstax.orglibretexts.org This reaction, often an E2 elimination, is an effective method for introducing a C=C double bond into a molecule. jove.comopenstax.org For example, 2-methylcyclohexanone (B44802) can be brominated to give 2-bromo-2-methylcyclohexanone, which is then converted to 2-methyl-2-cyclohexenone upon heating in pyridine. openstax.orglibretexts.org
Mechanistic Importance: The halogenation of ketones at their α-position is a classic reaction in the study of organic reaction mechanisms. openstax.orglibretexts.org Acid-catalyzed halogenation proceeds through an enol intermediate. jove.comlibretexts.org Kinetic studies in the early 20th century by chemist Arthur Lapworth showed that the rate of halogenation (chlorination, bromination, and iodination) of acetone (B3395972) was dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration. openstax.orglibretexts.org This observation was crucial evidence for a two-step mechanism where the rate-determining step is the formation of the enol tautomer, which then rapidly reacts with the halogen. libretexts.org
Table 2: Key Reactions of α,β-Unsaturated Ketones
| Reaction Type | Description | Significance |
| Alpha-Halogenation | Substitution of a hydrogen atom at the alpha-carbon with a halogen (Cl, Br, I) under acidic or basic conditions. wikipedia.orgopenstax.org | Creates reactive intermediates for further synthesis. wikipedia.org |
| Dehydrohalogenation | Elimination of H-X from an α-halo ketone to form an α,β-unsaturated ketone, often using a base like pyridine. openstax.orglibretexts.org | A primary method for synthesizing α,β-unsaturated ketones. jove.comopenstax.org |
| 1,4-Addition (Michael Addition) | Nucleophilic addition to the β-carbon of the conjugated system. | Allows for the introduction of a wide variety of functional groups. fiveable.me |
| Condensation Reactions | Reactions involving the enolate intermediate to form larger molecules. | Enables the construction of complex cyclic or polycyclic frameworks. fiveable.me |
Historical Context and Evolution of Research on Related Molecular Scaffolds
The study of α,β-unsaturated ketones and their synthesis has a rich history. The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde (without α-hydrogens) and a ketone, is a traditional and widely used method for preparing these compounds. tjpr.org The synthesis of benzalacetone (4-phenyl-3-buten-2-one), a closely related compound to the subject of this article, is a classic example of this reaction. google.com
Research on these molecular scaffolds has evolved significantly over time. Early work, such as that by Arthur Lapworth on ketone halogenation, laid the foundation for modern physical organic chemistry by providing one of the first detailed mechanistic investigations. libretexts.org
In recent decades, research has expanded beyond fundamental mechanistic studies. Scientists have developed more advanced and atom-efficient methods for synthesizing α,β-unsaturated carbonyl compounds, such as through carbonylation reactions. rsc.org Furthermore, the diverse biological activities associated with α,β-unsaturated ketones have prompted extensive investigation into naturally occurring and synthetic derivatives. tjpr.orgnih.gov While some halogenated ketones are found in nature, such as in marine algae, the focus of modern research is often on creating novel structures with specific properties for various applications. openstax.orgnih.gov The synthesis of complex derivatives, including those based on natural products like allobetulone, demonstrates the continued importance and versatility of α,β-unsaturated ketones in contemporary chemical research. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
72454-54-7 |
|---|---|
Molecular Formula |
C10H9BrO |
Molecular Weight |
225.08 g/mol |
IUPAC Name |
(E)-4-(2-bromophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9BrO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-7H,1H3/b7-6+ |
InChI Key |
YEXZDFFGPWZWBU-VOTSOKGWSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=C1Br |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=C1Br |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Buten 2 One, 4 2 Bromophenyl
Classical and Established Approaches to Butenone Synthesis
Established methods for synthesizing butenones and related chalcone (B49325) structures have been a cornerstone of organic chemistry for over a century. These approaches typically rely on condensation reactions or the modification of precursor molecules.
The most direct and widely used method for the synthesis of 3-Buten-2-one, 4-(2-bromophenyl)- is the Claisen-Schmidt condensation. This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic aldehyde lacking α-hydrogens and an aliphatic ketone. firsthope.co.in In this specific synthesis, 2-bromobenzaldehyde (B122850) reacts with acetone (B3395972).
The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a protic solvent like ethanol. nih.govnih.gov The mechanism involves the following steps:
Enolate Formation : The base abstracts an acidic α-proton from acetone to form a nucleophilic enolate ion. firsthope.co.in
Nucleophilic Attack : The acetone enolate attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product). firsthope.co.inresearchgate.net
Dehydration : This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, more stable, conjugated α,β-unsaturated ketone product, 3-Buten-2-one, 4-(2-bromophenyl)-. firsthope.co.in
The reaction can also be performed under solvent-free conditions, for instance by grinding the reactants with solid NaOH, which aligns with the principles of green chemistry by minimizing waste. rsc.orgjetir.org
Table 1: Typical Reaction Conditions for Claisen-Schmidt Condensation
| Parameter | Condition | Rationale |
| Aldehyde | 2-Bromobenzaldehyde | Aromatic aldehyde without α-hydrogens. |
| Ketone | Acetone | Enolizable ketone providing the backbone. |
| Catalyst | NaOH or KOH | Strong base required to generate the enolate. |
| Solvent | Ethanol | Common solvent that dissolves reactants and catalyst. |
| Temperature | Room Temperature to 40°C | Mild conditions are often sufficient for the reaction to proceed. nih.gov |
An alternative retrosynthetic approach would be the bromination of a precursor compound, 4-phenyl-3-buten-2-one (B7806413) (also known as benzalacetone). This would involve an electrophilic aromatic substitution reaction to introduce a bromine atom onto the phenyl ring.
However, this method presents significant challenges in regioselectivity. studysmarter.co.uk The substituent already present on the benzene (B151609) ring dictates the position of the incoming electrophile (Br+). The α,β-unsaturated keto-group (-CH=CHCOCH₃) is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta position. youtube.comyoutube.com Therefore, direct bromination of 4-phenyl-3-buten-2-one would predominantly yield 3-Buten-2-one, 4-(3-bromophenyl)- rather than the desired ortho isomer, 3-Buten-2-one, 4-(2-bromophenyl)-. Achieving ortho-bromination through this route would require more complex, multi-step strategies involving directing groups, making it a less efficient and less common approach for this specific isomer.
The synthesis of butenones from aldehydes and ketones is a versatile and fundamental transformation in organic chemistry. stackexchange.comechemi.com As detailed in the Claisen-Schmidt condensation (Section 2.1.1), the reaction between an appropriate aldehyde and ketone is the most straightforward pathway to the target compound.
For the synthesis of 3-Buten-2-one, 4-(2-bromophenyl)-, the key starting materials are:
2-Bromobenzaldehyde : This provides the substituted aromatic portion of the final molecule. The bromine atom is already in the desired ortho position.
Acetone : This simple ketone serves as the three-carbon chain of the butenone structure.
The reaction joins these two building blocks to form the α,β-unsaturated system. The reliability and simplicity of this condensation make it the preferred classical method for preparing this and many other similar chalcone-type molecules. nih.govscispace.com
Catalytic Synthesis Pathways
Modern synthetic chemistry often employs catalytic methods to improve reaction efficiency, yield, and selectivity under milder conditions.
While strong bases like NaOH are traditional catalysts for the Claisen-Schmidt condensation, other catalytic systems can also be employed. Lewis acids, for example, can catalyze aldol-type reactions by activating the aldehyde carbonyl group, making it more electrophilic and susceptible to attack by the enol (or enolate) of the ketone. wikipedia.org
A variety of Lewis acids can be used, and some reactions have been shown to proceed efficiently under solvent-free conditions. For instance, calcium(II) triflate (Ca(OTf)₂) has been reported as an effective catalyst for Claisen-Schmidt condensations, producing chalcones in excellent yields under neat (solvent-free) conditions. researchgate.netx-mol.com The use of a Lewis acid can sometimes offer advantages over strong bases by avoiding side reactions associated with highly basic conditions.
Table 2: Comparison of Catalysts for Claisen-Schmidt Condensation
| Catalyst Type | Example(s) | Role | Typical Conditions |
| Strong Base | NaOH, KOH | Deprotonates the ketone to form an enolate. firsthope.co.in | Ethanolic solution, room temperature. |
| Lewis Acid | Ca(OTf)₂, AlCl₃ | Activates the aldehyde's carbonyl group. wikipedia.orgresearchgate.net | Often neat or in a non-polar solvent. |
| Solid Base | Solid NaOH | Acts as a base in solvent-free reactions. rsc.org | Grinding reactants at room temperature. |
Transition metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for forming the C-C bonds necessary to construct 3-Buten-2-one, 4-(2-bromophenyl)-. organic-chemistry.org The two most prominent methods in this category are the Suzuki and Heck reactions.
Suzuki Coupling: The Suzuki reaction creates a carbon-carbon bond by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex. blucher.com.brresearchgate.net Two plausible retrosynthetic pathways for synthesizing chalcones via Suzuki coupling are:
Coupling of a cinnamoyl chloride with an arylboronic acid.
Coupling of a benzoyl chloride with a vinylboronic acid. researchgate.netnih.gov
For the target molecule, a plausible Suzuki approach would involve the coupling of 2-bromophenylboronic acid with a suitable butenone derivative or precursor. Alternatively, a brominated chalcone could be synthesized first and then used in a subsequent coupling reaction. mdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene, catalyzed by a palladium catalyst in the presence of a base. rsc.org This reaction is a powerful tool for forming substituted alkenes. The synthesis of an α,β-unsaturated ketone like 3-Buten-2-one, 4-(2-bromophenyl)- could be envisioned through a Heck coupling between 1-bromo-2-vinylbenzene (2-bromostyrene) and an enolate equivalent of acetone, or more directly, between 2-bromoiodobenzene and methyl vinyl ketone, although controlling regioselectivity can be a challenge. researchgate.net These transition metal-catalyzed methods often offer high functional group tolerance and can be more efficient for complex substrates compared to classical condensation reactions. acs.org
Organocatalytic and Asymmetric Synthesis Strategies
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for the construction of chiral molecules. nih.gov These strategies employ small organic molecules as catalysts to achieve high levels of enantioselectivity and diastereoselectivity. nih.gov In the context of synthesizing derivatives or precursors related to 3-Buten-2-one, 4-(2-bromophenyl)-, several organocatalytic approaches are noteworthy.
Chiral phosphoric acids, for instance, have been successfully used to catalyze asymmetric [2+4] cycloadditions, which can be adapted to synthesize complex heterocyclic structures incorporating the butenone framework. mdpi.com Similarly, the use of chiral organocatalysts like peptides, disulfonimides, and binaphthyl phosphoric acids has shown effectiveness in controlling regio- and stereoselectivity in various reactions, including the synthesis of highly functionalized enantiopure allenes. nih.gov
Another relevant strategy is the asymmetric allylboration of α,β-unsaturated ketones, such as 3-buten-2-one, using chiral allyldialkylboranes. This method provides access to chiral tertiary homoallylic alcohols, which are valuable synthetic intermediates. york.ac.uk While the enantiomeric excess can vary depending on the substrate, this approach highlights a potential pathway for introducing stereocenters into molecules related to the target compound. york.ac.uk
Biocatalysis, a subset of organocatalysis, also presents viable routes. The use of enzymes, such as baker's yeast, can achieve stereoselective reductions of keto groups, which is a key step in the synthesis of chiral hydroxy compounds that can serve as precursors. elsevierpure.com
Table 1: Overview of Asymmetric Synthesis Strategies
| Strategy | Catalyst Type | Key Transformation | Potential Application |
|---|---|---|---|
| Asymmetric Cycloaddition | Chiral Phosphoric Acid | [2+4] Cycloaddition | Construction of chiral chroman derivatives mdpi.com |
| Asymmetric Allylboration | Chiral Allyldialkylboranes | Addition to ketones | Synthesis of tertiary homoallylic alcohols york.ac.uk |
| Biocatalytic Reduction | Baker's Yeast | Ketone reduction | Asymmetric synthesis of hydroxy-benzothiazepinones elsevierpure.com |
| Radical Cross-Coupling | Chiral Vanadyl Complexes | 1,2-Oxytrifluoromethylation | Asymmetric synthesis of quinazolinones nih.gov |
Novel and Emerging Synthetic Routes
Recent advancements in synthetic chemistry have led to the development of novel routes that prioritize efficiency, atom economy, and the rapid generation of molecular complexity.
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach allows for the construction of complex polycyclic systems from relatively simple linear precursors in a single operation.
A notable example relevant to the 4-(2-bromophenyl) moiety is the Copper(I) cyanide-mediated one-pot cascade cyclization of 4-(2-bromophenyl)-2-butenoates. nih.gov This process efficiently yields substituted naphthalene (B1677914) amino esters. The mechanism involves an isomerization of the olefin, followed by an intramolecular C-C bond cyclization and subsequent aromatization, all occurring in a single step. nih.gov This strategy demonstrates the potential for the 2-bromophenyl group to act as a handle for intramolecular cyclization, a powerful tool for building complex scaffolds.
Other acid-promoted cascade cyclizations have been developed to produce fused tricyclic dihydrobenzopyrans from linear substrates, proceeding through a vinylidene para-quinone methide intermediate. aalto.fi These examples underscore the utility of cascade strategies in transforming simple unsaturated systems into intricate molecular architectures.
Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and their ability to rapidly generate libraries of structurally diverse compounds.
While a specific MCR for 3-Buten-2-one, 4-(2-bromophenyl)- is not prominently documented, the principles of MCRs can be applied to its synthesis or modification. For example, the Doebner reaction, a classic MCR, synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov One could envision a strategy where a derivative of 4-(2-bromophenyl)-3-buten-2-one participates in such a reaction to create complex heterocyclic systems.
Another relevant example is the one-pot, three-component synthesis of β-bromo Baylis–Hillman ketones. ttu.edu This reaction uses a Lewis acid promoter that also acts as the bromine source for a Michael-type addition to α,β-acetylenic ketones, forming an intermediate that then reacts with an aldehyde. ttu.edu This methodology highlights how MCRs can be employed to introduce multiple functional groups and create densely functionalized alkenes in a single step. ttu.edu
Table 2: Examples of Multicomponent Reaction Types
| Reaction Name | Reactants | Product Type | Key Features |
|---|---|---|---|
| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | Builds quinoline core nih.gov |
| Povarov Reaction | Aromatic Amine, Aldehyde, Dienophile | Tetrahydroquinolines | Forms nitrogen-containing heterocycles nih.gov |
| Baylis-Hillman Reaction | Aldehyde, Activated Alkene, Nucleophile | Multifunctional Adducts | Creates C-C bond at the α-position of the alkene ttu.edu |
Considerations in Stereoselective Synthesis and Isomer Control
The control of stereochemistry is paramount in modern organic synthesis, particularly for biologically active molecules. For 3-Buten-2-one, 4-(2-bromophenyl)-, the double bond presents the possibility of E/Z isomerism. The (3E) isomer has been specifically identified. sinfoobiotech.com Achieving high stereoselectivity for either the E or Z isomer is a key synthetic challenge.
Methods for stereoselective synthesis often rely on carefully chosen catalysts, reagents, and reaction conditions. For instance, in the synthesis of β-halo Baylis–Hillman adducts, the choice of Lewis acid and reaction temperature can dictate the Z/E selectivity of the final product. ttu.edu Systems using TiCl₄ tend to favor the E isomer at 0°C, while others like Et₂AlI or MgI₂ can produce the Z isomer as the major product. ttu.edu
More advanced strategies for achieving exquisite stereocontrol include the use of "boron-masking" techniques. nih.gov In this approach, polyborylated alkenes are selectively functionalized by converting one boron group into a less reactive form (e.g., a trifluoroborate or MIDA-boronate), allowing for the specific transformation of the remaining boryl groups. This method provides a powerful way to control the chemo-, regio-, and stereoselectivity of subsequent reactions. nih.gov
Furthermore, the development of highly selective catalytic methods, such as the intramolecular olefin aziridination used in the synthesis of (–)-Agelastatin A, showcases how tailored catalysts can achieve near-perfect diastereocontrol, even in complex systems. nih.gov Such principles are directly applicable to controlling the geometry of the double bond or creating new stereocenters in derivatives of 3-Buten-2-one, 4-(2-bromophenyl)-.
Reactivity and Mechanistic Investigations of 3 Buten 2 One, 4 2 Bromophenyl
Enone Reactivity Profiles: Michael Addition and Conjugate Addition Pathways
Enones, such as 3-Buten-2-one, 4-(2-bromophenyl)-, possess two primary electrophilic sites: the carbonyl carbon and the β-carbon of the alkene. numberanalytics.comlibretexts.org This dual reactivity allows for both 1,2-addition (direct attack at the carbonyl) and 1,4-addition (conjugate or Michael addition). The conjugation between the double bond and the carbonyl group polarizes the molecule, rendering the β-carbon electron-deficient and susceptible to nucleophilic attack. numberanalytics.com
Michael addition is a cornerstone reaction of enones, involving the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated system. nih.gov This reaction is highly valuable for the formation of carbon-carbon and carbon-heteroatom bonds. A wide array of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can participate in Michael additions. nih.govmdpi.com The reaction typically proceeds under basic conditions, which serve to generate the nucleophilic species.
Conjugate addition pathways are a broader category that encompasses the Michael addition. These reactions are thermodynamically controlled and result in the formation of a more stable product. The initial addition of the nucleophile to the β-carbon generates an enolate intermediate, which is then protonated to yield the final 1,4-adduct.
The general mechanism for a Michael addition to an enone is depicted below:
Step 1: Nucleophilic Attack The nucleophile attacks the electrophilic β-carbon of the enone.
Step 2: Enolate Formation The π-electrons of the double bond shift, and the electrons of the carbonyl group move to the oxygen atom, forming a resonance-stabilized enolate intermediate.
Step 3: Protonation The enolate is protonated, typically by a protic solvent or a mild acid introduced during workup, to yield the final product.
Influence of the 2-Bromophenyl Substituent on Reaction Selectivity and Kinetics
The 2-bromophenyl substituent at the 4-position of the butenone chain significantly influences the molecule's reactivity. This influence is a combination of electronic and steric effects.
Nucleophilic Substitution at the Bromine Atom
While the primary reactivity of the enone system involves the conjugated double bond and carbonyl group, the bromine atom on the phenyl ring can also participate in reactions, specifically nucleophilic aromatic substitution (SNA_r). However, SNA_r reactions typically require strong activation, such as the presence of strongly electron-withdrawing groups in the ortho and/or para positions to the leaving group, and a potent nucleophile. In the case of 4-(2-bromophenyl)-3-buten-2-one, the butenone substituent itself is not a sufficiently strong electron-withdrawing group to facilitate SNA_r under standard conditions. More commonly, the bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions. osti.gov
Electrophilic Aromatic Substitution on the Phenyl Ring
The benzene (B151609) ring of the 2-bromophenyl group can undergo electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com In this type of reaction, an electrophile attacks the aromatic ring, replacing one of the hydrogen atoms. libretexts.orglibretexts.orgyoutube.com The bromine atom and the butenone substituent both influence the regioselectivity of this reaction.
Bromine is a deactivating but ortho-, para-directing group. Its deactivating nature stems from its electron-withdrawing inductive effect, while its directing effect is due to the electron-donating resonance effect of its lone pairs.
The 4-(3-oxobut-1-en-1-yl) group is a deactivating group and directs incoming electrophiles to the meta position relative to its point of attachment on the ring.
The interplay of these two substituents makes predicting the exact outcome of electrophilic aromatic substitution complex. The substitution pattern will depend on the specific electrophile and reaction conditions.
Cross-Coupling Reactions Involving the Aryl Bromide Moiety (e.g., Suzuki-Miyaura, Heck)
The presence of the aryl bromide moiety makes 3-Buten-2-one, 4-(2-bromophenyl)- an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgyoutube.comnih.govyoutube.com This reaction is widely used due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids. nih.gov For 3-Buten-2-one, 4-(2-bromophenyl)-, a Suzuki-Miyaura coupling could be employed to replace the bromine atom with various aryl, heteroaryl, or vinyl groups.
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. youtube.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst. youtube.com
The Heck reaction is another important palladium-catalyzed cross-coupling reaction that couples an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org In the context of 3-Buten-2-one, 4-(2-bromophenyl)-, the aryl bromide can be coupled with various alkenes to introduce new alkenyl substituents.
The mechanism of the Heck reaction also proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, and finally β-hydride elimination to release the product and regenerate the catalyst. libretexts.org
Cyclization and Ring-Forming Reactions
The structure of 3-Buten-2-one, 4-(2-bromophenyl)- is amenable to various cyclization reactions, particularly those that can exploit both the enone functionality and the reactive aryl bromide.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization can lead to the formation of diverse and complex cyclic structures. For instance, related compounds like 4-(2-bromophenyl)-2-butenoates have been shown to undergo copper(I) cyanide-mediated cascade cyclization to produce substituted naphthalene (B1677914) amino esters. acs.orgnih.govresearchgate.net This process involves isomerization of the double bond, followed by an intramolecular C-C bond formation and subsequent aromatization. acs.orgnih.govresearchgate.net
Another potential pathway for intramolecular cyclization is through a radical mechanism. Free-radical cyclization of o-bromophenyl-substituted pyrroles has been successfully used to synthesize fused heteroaromatics. nih.gov A similar approach could potentially be applied to 3-Buten-2-one, 4-(2-bromophenyl)-, where a radical generated at the aryl bromide position could attack the enone system.
Furthermore, intramolecular versions of the Heck reaction can be envisioned. If a suitable nucleophile is present elsewhere in the molecule, it could undergo an intramolecular Heck reaction with the aryl bromide, leading to the formation of a new ring.
The specific conditions and reagents employed would dictate the operative cyclization mechanism and the resulting product.
Heterocyclic Ring Formation (e.g., Pyrazole (B372694), Pyranone Derivatives)
The α,β-unsaturated ketone moiety in 3-Buten-2-one, 4-(2-bromophenyl)-, serves as a versatile building block for the synthesis of various heterocyclic compounds. The 1,3-relationship of the carbonyl and the alkene carbons makes it an ideal precursor for condensation reactions with dinucleophiles.
Pyrazole Derivatives: Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. nih.govslideshare.net They are widely recognized in medicinal chemistry for their broad spectrum of biological activities. nih.govdergipark.org.tr The synthesis of pyrazoles from α,β-unsaturated ketones like 3-Buten-2-one, 4-(2-bromophenyl)-, is a well-established method, typically achieved through a cyclocondensation reaction with hydrazine (B178648) or its derivatives. nih.govdergipark.org.tr
The reaction mechanism involves the initial nucleophilic attack of the hydrazine at the β-carbon of the unsaturated ketone (a Michael addition), followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring. The use of substituted hydrazines allows for the synthesis of N-substituted pyrazoles.
Table 1: Synthesis of Pyrazole Derivative from 3-Buten-2-one, 4-(2-bromophenyl)-
| Reactant | Reagent | Product | Reaction Type |
| 3-Buten-2-one, 4-(2-bromophenyl)- | Hydrazine (NH₂NH₂) | 3-(2-Bromobenzyl)-5-methyl-1H-pyrazole | Cyclocondensation |
Pyranone Derivatives: While specific examples starting from 4-(2-bromophenyl)-3-buten-2-one are not prevalent in readily available literature, the general reactivity of α,β-unsaturated ketones suggests their potential to form pyranone derivatives. For instance, 2-pyrones can be synthesized through various routes, sometimes involving intermediates derived from unsaturated ketones. Furthermore, related compounds like 3-bromo-2-pyrone are known to be valuable precursors for more complex molecules and act as reactive dienes in Diels-Alder cycloadditions. orgsyn.org The synthesis often involves multi-step sequences where the butenone structure could be a key starting fragment.
Addition and Elimination Reactions Across the Alkene and Carbonyl Groups
The conjugated system of 3-Buten-2-one, 4-(2-bromophenyl)-, is susceptible to both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) across the alkene. masterorganicchemistry.com The regioselectivity of these reactions is often influenced by the nature of the nucleophile and the reaction conditions.
Addition Reactions:
1,4-Conjugate Addition (Michael Addition): Soft nucleophiles, such as enamines, cuprates, and thiols, preferentially attack the electrophilic β-carbon, leading to the formation of a 1,4-adduct. This reaction is highly valuable for carbon-carbon and carbon-heteroatom bond formation.
1,2-Addition: Hard nucleophiles, such as organolithium or Grignard reagents, tend to attack the more electrophilic carbonyl carbon directly, resulting in a 1,2-addition product, which is an allylic alcohol.
Elimination Reactions: Elimination reactions are fundamentally the reverse of addition reactions and are crucial in the synthesis of α,β-unsaturated ketones themselves, often via an aldol (B89426) condensation followed by dehydration. siyavula.com In the context of 3-Buten-2-one, 4-(2-bromophenyl)-, an addition reaction could be followed by an elimination. For example, a nucleophilic addition to the carbonyl could be followed by the elimination of water. Dehydrohalogenation is another type of elimination reaction where a halogen and a hydrogen atom are removed to form a double bond. siyavula.com
Table 2: Illustrative Addition Reactions
| Reaction Type | Nucleophile | Resulting Functional Group |
| 1,4-Conjugate Addition | Cyanide (CN⁻) | β-Cyanoketone |
| 1,2-Addition | Methylmagnesium Bromide (CH₃MgBr) | Tertiary Allylic Alcohol |
Oxidation and Reduction Reactions of Key Functionalities
The alkene and ketone functional groups within 3-Buten-2-one, 4-(2-bromophenyl)-, can be selectively or fully oxidized or reduced using a variety of reagents. leah4sci.com
Reduction Reactions:
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). leah4sci.com This reaction typically does not affect the carbon-carbon double bond.
Reduction of the Alkene Group: Catalytic hydrogenation (e.g., using H₂ with a Pd, Pt, or Ni catalyst) can reduce the carbon-carbon double bond to yield the corresponding saturated ketone, 4-(2-bromophenyl)butan-2-one.
Complete Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the alkene, although controlling the selectivity can be challenging. leah4sci.com Often, a combination of methods is used to achieve the desired saturated alcohol.
Oxidation Reactions:
Oxidative Cleavage: The carbon-carbon double bond can be cleaved under strong oxidizing conditions, such as ozonolysis (O₃) followed by a workup, or with hot, concentrated potassium permanganate (B83412) (KMnO₄). This would break the butenone chain, yielding 2-bromobenzaldehyde (B122850) and other fragments.
Epoxidation: The alkene can be converted to an epoxide using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable synthetic intermediate.
Table 3: Common Oxidation and Reduction Transformations
| Transformation | Reagent(s) | Product |
| Selective Ketone Reduction | Sodium Borohydride (NaBH₄) | 4-(2-Bromophenyl)but-3-en-2-ol |
| Selective Alkene Reduction | H₂, Palladium on Carbon (Pd/C) | 4-(2-Bromophenyl)butan-2-one |
| Oxidative Cleavage of Alkene | 1. Ozone (O₃) 2. Dimethyl Sulfide (DMS) | 2-Bromobenzaldehyde |
| Epoxidation of Alkene | m-CPBA | 3-(2-Bromobenzyl)-3-methyloxiran-2-one |
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
The ¹H NMR spectrum of (E)-4-(2-bromophenyl)but-3-en-2-one provides specific information about the number, environment, and connectivity of hydrogen atoms. The (E)-configuration of the double bond is typically confirmed by a large coupling constant (J ≈ 16 Hz) between the two vinylic protons.
The spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule:
Methyl Protons (CH₃): A singlet peak for the three methyl protons, appearing in the upfield region.
Vinylic Protons (-CH=CH-): Two doublets in the downfield region for the two protons on the carbon-carbon double bond. The proton adjacent to the carbonyl group (α-proton) will be further downfield than the proton adjacent to the aromatic ring (β-proton). Their mutual coupling will produce the characteristic doublet splitting.
Aromatic Protons (C₆H₄Br): A complex multiplet pattern in the aromatic region of the spectrum, corresponding to the four protons on the 2-bromophenyl ring. The substitution pattern leads to distinct chemical shifts for each of these protons due to their different electronic environments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ (3H) | ~2.4 | Singlet (s) | N/A |
| H-α (C=CH-CO) | ~6.8 | Doublet (d) | ~16 |
| H-β (Ar-CH=C) | ~7.8 | Doublet (d) | ~16 |
| Aromatic (4H) | ~7.2 - 7.7 | Multiplet (m) | N/A |
Note: Predicted values are based on analyses of similar compounds like 4-phenyl-3-buten-2-one (B7806413) and other 2-substituted bromoarenes. Actual experimental values may vary. researchgate.netresearchgate.netresearchgate.net
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, providing a count of the non-equivalent carbons and information about their hybridization and electronic environment. For (E)-4-(2-bromophenyl)but-3-en-2-one, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.
Key expected resonances include:
Carbonyl Carbon (C=O): The least shielded carbon, appearing furthest downfield (>190 ppm). libretexts.org
Aromatic Carbons: Six signals in the aromatic region (typically 110-150 ppm). One of these signals, corresponding to the carbon atom bonded to the bromine (C-Br), will be shifted relative to the others. The carbon attached to the butenone chain is also in this region.
Vinylic Carbons (-CH=CH-): Two signals in the olefinic region, generally between 120 and 150 ppm.
Methyl Carbon (CH₃): The most shielded carbon, appearing furthest upfield (<30 ppm).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C H₃ | ~28 |
| C =O | ~198 |
| -C H=CH- | ~129 |
| -CH=C H- | ~142 |
| C -Br (Aromatic) | ~124 |
| C -CH= (Aromatic) | ~135 |
| Aromatic CH (4 carbons) | ~127-134 |
Note: Predicted values are based on analyses of analogous compounds such as 1-(2-bromophenyl)but-3-en-1-ol (B7873078) and general ¹³C chemical shift correlations. Actual experimental values may vary. libretexts.orgrsc.org
While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for assembling the complete structural puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, a strong cross-peak would be observed between the two vinylic protons (H-α and H-β), confirming their direct connectivity. Correlations between the adjacent protons on the aromatic ring would also help to assign their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would show cross-peaks between H-α and its attached carbon, H-β and its carbon, the methyl protons and the methyl carbon, and each aromatic proton with its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key correlations would include the methyl protons to the carbonyl carbon (C=O) and the α-vinylic carbon, and the β-vinylic proton to the aromatic carbons, definitively linking the butenone chain to the 2-bromophenyl ring.
Vibrational Spectroscopy Approaches: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.
The most prominent features in the IR and Raman spectra of 3-Buten-2-one, 4-(2-bromophenyl)- are the stretching vibrations of the carbonyl and alkene groups.
Carbonyl (C=O) Stretch: As an α,β-unsaturated ketone, the C=O bond is part of a conjugated system, which lowers its stretching frequency compared to a simple aliphatic ketone. A strong, sharp absorption band is expected in the region of 1685–1665 cm⁻¹. docbrown.info
Alkene (C=C) Stretch: The stretching vibration of the carbon-carbon double bond, also part of the conjugated system, typically appears as a medium to strong band in the 1640–1600 cm⁻¹ region. docbrown.info
The spectra also reveal vibrations associated with the substituted benzene (B151609) ring.
Aromatic C=C Stretches: The benzene ring exhibits characteristic stretching vibrations that appear as a series of bands in the 1600–1450 cm⁻¹ range.
C-H Bending (Aromatic): Out-of-plane C-H bending vibrations for the ortho-disubstituted ring are expected in the 770–735 cm⁻¹ region, providing further evidence for the substitution pattern.
C-Br Stretch: The vibration of the carbon-bromine bond is expected to produce a band in the low-frequency (fingerprint) region of the spectrum, typically between 600 and 500 cm⁻¹.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | α,β-Unsaturated Ketone | 1685 - 1665 | Strong |
| C=C Stretch | Conjugated Alkene | 1640 - 1600 | Medium-Strong |
| C=C Stretches | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-H Bending | o-Disubstituted Aromatic | 770 - 735 | Strong |
| C-Br Stretch | Aryl Halide | 600 - 500 | Medium-Strong |
Note: Predicted values are based on standard IR correlation tables. Actual experimental values may vary. docbrown.infodocbrown.info
Mass Spectrometry (MS) Techniques and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of 4-(2-bromophenyl)-3-buten-2-one, as well as for gaining insights into its structure through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of 4-(2-bromophenyl)-3-buten-2-one, GC-MS serves two primary purposes: assessing the purity of a sample and determining its molecular weight.
The gas chromatograph separates volatile compounds in a mixture. When a sample of 4-(2-bromophenyl)-3-buten-2-one is injected into the GC, it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its affinity for the stationary phase within the column. This allows for the separation of the target compound from any starting materials, byproducts, or solvents remaining from its synthesis. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions.
Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process fragments the molecule into a series of characteristic ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum. The molecular ion peak ([M]+), which corresponds to the intact molecule, provides the molecular weight. For 4-(2-bromophenyl)-3-buten-2-one (C10H9BrO), the presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]+ and [M+2]+), corresponding to the 79Br and 81Br isotopes.
A typical GC-MS analysis would yield a chromatogram showing a major peak at the retention time of 4-(2-bromophenyl)-3-buten-2-one, with the area of this peak being proportional to its purity. The mass spectrum corresponding to this peak would confirm its identity.
Table 1: Illustrative GC-MS Data for 4-(2-bromophenyl)-3-buten-2-one
| Parameter | Expected Value | Significance |
| Retention Time (min) | Dependent on GC conditions | Characteristic for identification |
| Molecular Ion [M]+ (79Br) | m/z 224 | Confirms molecular weight |
| Molecular Ion [M+2]+ (81Br) | m/z 226 | Confirms presence of bromine |
| Key Fragment Ions | m/z 183, 145, 104, 76 | Structural elucidation |
Note: The fragmentation pattern is illustrative and based on common fragmentation pathways for chalcones and brominated aromatic compounds.
While GC-MS provides nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula of 4-(2-bromophenyl)-3-buten-2-one.
HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass with an accuracy of a few parts per million (ppm). This level of precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For 4-(2-bromophenyl)-3-buten-2-one, HRMS would be used to confirm its elemental formula as C10H9BrO.
Table 2: HRMS Data for 4-(2-bromophenyl)-3-buten-2-one
| Parameter | Theoretical m/z | Significance |
| [M+H]+ (C10H10BrO)+ | 225.9964 | Exact mass confirmation |
| [M+Na]+ (C10H9BrNaO)+ | 247.9783 | Adduct ion for confirmation |
Note: The theoretical m/z values are calculated based on the exact masses of the most abundant isotopes of each element.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. For a compound like 4-(2-bromophenyl)-3-buten-2-one, which contains a conjugated system (the phenyl ring, the carbon-carbon double bond, and the carbonyl group), UV-Vis spectroscopy provides valuable information about the extent of this conjugation.
The chromophore in 4-(2-bromophenyl)-3-buten-2-one absorbs light in the UV-Vis region, promoting electrons from a lower energy molecular orbital (typically a π orbital) to a higher energy molecular orbital (typically a π* orbital). The wavelength of maximum absorbance (λmax) is indicative of the energy gap between these orbitals. A more extended conjugated system results in a smaller energy gap and thus a longer λmax.
The UV-Vis spectrum of 4-(2-bromophenyl)-3-buten-2-one would be expected to show strong absorption bands characteristic of its α,β-unsaturated ketone structure. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring.
Table 3: Expected UV-Vis Absorption Data for 4-(2-bromophenyl)-3-buten-2-one
| Transition | Expected λmax (nm) | Chromophore |
| π → π | ~250-320 | C=C-C=O and Phenyl Ring |
| n → π | ~300-350 | C=O |
Note: The expected λmax values are estimations based on data for similar chalcone (B49325) structures.
X-ray Diffraction for Solid-State Structure Elucidation and Crystal Packing
This technique would also reveal the details of the crystal packing, including any intermolecular interactions such as hydrogen bonds, halogen bonds (involving the bromine atom), or π-π stacking interactions between the phenyl rings of adjacent molecules. These interactions are crucial in understanding the solid-state properties of the compound. The analysis would confirm the E or Z configuration of the double bond and the dihedral angle between the phenyl ring and the enone moiety.
Table 4: Potential Crystallographic Data for 4-(2-bromophenyl)-3-buten-2-one
| Parameter | Information Provided |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths (Å) | e.g., C=O, C=C, C-Br |
| Bond Angles (°) | e.g., C-C-C, C-C=O |
| Torsion Angles (°) | Planarity of the molecule |
Note: This table represents the type of data that would be obtained from a successful X-ray diffraction study.
Deuterium (B1214612) Labeling Studies for Reaction Mechanism Elucidation
Deuterium (D), a stable isotope of hydrogen, can be used as a tracer to investigate the mechanisms of chemical reactions. In the context of the synthesis of 4-(2-bromophenyl)-3-buten-2-one, typically formed via an aldol (B89426) condensation reaction between 2-bromobenzaldehyde (B122850) and acetone (B3395972), deuterium labeling can provide insights into the reaction pathway.
For example, by using deuterated acetone (acetone-d6) in the synthesis, the position of the deuterium atoms in the final product can be determined using techniques like NMR spectroscopy or mass spectrometry. This would help to elucidate which protons are abstracted during the base-catalyzed enolate formation and whether any unexpected hydrogen-deuterium exchange occurs. Such studies are instrumental in confirming the proposed reaction mechanism and understanding the subtleties of the reaction kinetics and stereoselectivity.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to chalcone (B49325) derivatives and related compounds to determine their optimized geometries and electronic properties. nih.govnih.gov DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p) or 6-31G(d,p), provide a balance between accuracy and computational cost for these types of molecules. nih.govnih.gov
Conformational Analysis and Energy Minimization
Conformational analysis is essential for identifying the most stable three-dimensional arrangement of a molecule. For molecules with rotatable bonds, multiple conformers can exist, each with a different energy level. Energy minimization calculations using DFT help to locate the global minimum energy structure, which corresponds to the most stable conformer.
In related chalcone structures, it has been observed that the enone group can adopt either an s-cis or s-trans configuration. nih.gov For instance, in (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, both independent molecules in the asymmetric unit adopt an s-cis configuration. nih.gov The planarity of the molecule is also a key feature, with torsion angles defining the relative orientation of different parts of the molecule. DFT studies on similar structures have shown good agreement between calculated and experimentally determined (via X-ray crystallography) geometrical parameters. nih.gov For 4-(4-hydroxyphenyl)-butan-2-one, a scan of the dihedral angle revealed three conformers, with the most stable one being asymmetrical. ulster.ac.uk
Vibrational Frequency Calculations and Spectral Prediction
Vibrational frequency calculations are performed on the optimized molecular geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational wavenumbers can be compared with experimental spectra to validate the computational model. For example, in a study of 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate, the vibrational wavenumbers were computed using DFT at the B3LYP/6-31G* level, and the predicted infrared intensities and Raman activities were reported. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity and Regioselectivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.com
Highest Occupied Molecular Orbital (HOMO) Characteristics
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic or basic character. youtube.com The energy and spatial distribution of the HOMO are crucial in determining the site of electrophilic attack. In computational studies of chalcone-like molecules, the HOMO is often distributed over the cinnamoyl group, including the phenyl ring and the α,β-unsaturated carbonyl system.
Lowest Unoccupied Molecular Orbital (LUMO) Characteristics
The LUMO is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, indicating its electrophilic or acidic character. youtube.com The energy and distribution of the LUMO determine the site of nucleophilic attack. For α,β-unsaturated ketones, the LUMO is typically localized on the enone moiety. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For example, DFT calculations on (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one revealed a HOMO-LUMO energy gap of 4.12 eV. nih.gov
Nonlinear Optical (NLO) Properties Calculations and Materials Science Implications
Nonlinear optical (NLO) materials are pivotal for various applications in modern technology, including optical data storage, laser devices, and medical imaging. mdpi.com The NLO response of organic molecules is often associated with the movement of electrons between donor and acceptor groups, which can be quantified by the first hyperpolarizability (βo). mdpi.com
Computational studies on chalcones, which are structurally related to 3-Buten-2-one, 4-(2-bromophenyl)-, have demonstrated that their NLO properties are influenced by their molecular structure. For instance, research on (E)-4-(4-dimetylaminophenyl) but-3-en-2-one (B6265698) and (E)-4-(4-nitrophenyl) but-3-en-2-one has shown significant NLO effects. semanticscholar.org These studies, utilizing techniques like the Z-Scan method, have calculated the nonlinear refractive index (η2), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ3). semanticscholar.orgrsc.orgresearchgate.net The results indicate that these compounds exhibit both self-defocusing and self-focusing phenomena, highlighting their potential as new optoelectronic materials. semanticscholar.org
The NLO response is also sensitive to the wavelength of light. Studies on similar compounds have shown a distinct effect at lower wavelengths, such as 532 nm, compared to higher wavelengths like 1064 nm. mdpi.com This wavelength-dependent behavior, along with the structural characteristics of the molecule, plays a crucial role in determining the magnitude of the NLO response. mdpi.com
Table 1: Calculated NLO Properties for Structurally Related Compounds This table presents data for compounds structurally similar to 3-Buten-2-one, 4-(2-bromophenyl)- to illustrate the range of NLO properties observed in this class of molecules. Data for the specific target compound was not available in the search results.
| Compound | Nonlinear Refractive Index (n₂) | Nonlinear Absorption Coefficient (β) | Third-Order NLO Susceptibility (χ³) | Reference |
|---|---|---|---|---|
| (E)-4-(4-dimetylaminophenyl) but-3-en-2-one | Data not specified | Data not specified | Value calculated | semanticscholar.org |
| (E)-4-(4-nitrophenyl) but-3-en-2-one | Data not specified | Data not specified | Value calculated | semanticscholar.org |
| β-nitro-hexa-substituted porphyrins | (2.7–3.4) × 10⁻²³ cm³ W⁻² (for γ) | Not specified | Value calculated | rsc.org |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. wolfram.comresearchgate.net The MEP map illustrates the electrostatic potential on the surface of a molecule, where different colors represent varying potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive potential, which are electron-deficient and prone to nucleophilic attack. wolfram.comresearchgate.net Green or yellow areas represent regions with a near-zero or neutral potential.
In molecules similar to 3-Buten-2-one, 4-(2-bromophenyl)-, the MEP map would likely show a high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs of electrons. mdpi.comresearchgate.net This suggests that this site is a primary target for electrophilic interactions. Conversely, the hydrogen atoms and regions near the phenyl ring might exhibit positive potential, indicating their susceptibility to nucleophilic attack. The distribution of electron density, particularly the interplay between the bromine atom, the phenyl ring, and the enone moiety, would create a detailed potential map that is crucial for understanding intermolecular interactions and chemical reactivity. researchgate.net
Mulliken Charge Analysis and Dipole Moment Calculations
Mulliken population analysis is a method in computational chemistry for estimating partial atomic charges, providing a quantitative measure of the electron distribution in a molecule. wikipedia.orgstackexchange.comuni-muenchen.de These charges are calculated based on the linear combination of atomic orbitals (LCAO) that form the molecular orbitals. wikipedia.org
For 3-Buten-2-one, 4-(2-bromophenyl)-, a Mulliken charge analysis would likely reveal a significant negative charge on the oxygen atom of the carbonyl group, consistent with its high electronegativity. The carbon atom of the carbonyl group would, in turn, carry a partial positive charge. The bromine atom, being an electronegative halogen, would also possess a partial negative charge. The distribution of charges across the phenyl ring and the butenone chain would be influenced by the electronic effects of the bromo and acetyl groups.
Table 2: Illustrative Mulliken Charges for a Similar Molecular Fragment This table provides a hypothetical representation of Mulliken charges for key atoms in a molecule like 3-Buten-2-one, 4-(2-bromophenyl)-, based on general principles of computational chemistry, as specific data was not found in the search results.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| O (Carbonyl) | -0.5 to -0.7 |
| C (Carbonyl) | +0.4 to +0.6 |
| Br | -0.1 to -0.3 |
| C (Aromatic ring, bonded to Br) | +0.1 to +0.3 |
Studies of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify the specific atoms involved in intermolecular contacts and the nature of these interactions.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For example, in a similar brominated chalcone, H···H interactions might account for over 40% of the surface contacts, followed by C···H, Br···H, and O···H interactions. nih.gov These interactions, along with potential π–π stacking between phenyl rings, dictate the three-dimensional arrangement of molecules in the solid state, influencing the material's physical properties. nih.gov
Applications in Advanced Materials and Chemical Intermediates
Role as a Building Block in Complex Organic Synthesis
The unique structural features of 4-(2-bromophenyl)-3-buten-2-one make it a valuable starting material in complex organic synthesis. The α,β-unsaturated ketone moiety is a key functional group that can participate in a variety of reactions, including Michael additions, cycloadditions, and reductions. This reactivity allows for the introduction of diverse functionalities and the construction of intricate molecular architectures.
Furthermore, the bromine atom on the phenyl ring serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules with tailored properties. The ability to functionalize the aromatic ring through these methods significantly expands the synthetic utility of 4-(2-bromophenyl)-3-buten-2-one.
Precursor for Heterocyclic Compounds of Synthetic Interest
The chalcone (B49325) framework of 4-(2-bromophenyl)-3-buten-2-one is an excellent precursor for the synthesis of a wide array of heterocyclic compounds. acs.orgacs.org The reactive enone system readily undergoes condensation and cyclization reactions with various binucleophiles to form five-, six-, and seven-membered heterocyclic rings.
For instance, reaction with hydrazines can yield pyrazolines, while reaction with guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidines and thiopyrimidines, respectively. Similarly, condensation with active methylene (B1212753) compounds can produce pyridinone and pyranone derivatives. The synthesis of these heterocyclic scaffolds is of great interest as they are core structures in many pharmaceutically active compounds and functional materials. nih.gov The ability to generate such a diverse range of heterocycles from a single, readily accessible precursor highlights the importance of 4-(2-bromophenyl)-3-buten-2-one in synthetic chemistry. researchgate.net
Applications in Materials Science
The unique electronic and structural properties of chalcones, including 4-(2-bromophenyl)-3-buten-2-one, have garnered significant attention in the field of materials science. researchgate.netresearchgate.net The conjugated π-system extending across the molecule gives rise to interesting optical and electronic properties.
Polymer Synthesis and Functional Materials
The vinyl group in 4-(2-bromophenyl)-3-buten-2-one makes it a suitable monomer for polymerization reactions. Both radical and controlled polymerization techniques can be employed to synthesize polymers incorporating the chalcone moiety into the polymer backbone or as a pendant group. These polymers can exhibit unique properties, such as photo-responsiveness, due to the potential for the chalcone unit to undergo photochemical reactions.
Furthermore, the bromine atom can be utilized for post-polymerization modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications. This versatility makes 4-(2-bromophenyl)-3-buten-2-one a valuable component in the design of functional materials, including photo-crosslinkable polymers and materials with tunable refractive indices.
Development of Composites and Engineered Materials
The ability of 4-(2-bromophenyl)-3-buten-2-one to participate in polymerization and cross-linking reactions makes it a candidate for the development of advanced composite materials. By incorporating this compound into a polymer matrix, it is possible to enhance the mechanical, thermal, and optical properties of the resulting composite.
The bromine atom can also play a role in improving the flame retardancy of materials, a critical property for many engineering applications. Additionally, the potential for creating cross-linked networks can lead to the formation of robust and durable materials with tailored performance characteristics for use in coatings, adhesives, and other engineered products.
Role in Agrochemical Research and Development
Chalcone derivatives have shown promise in the field of agrochemical research due to their diverse biological activities. While specific studies on the agrochemical applications of 4-(2-bromophenyl)-3-buten-2-one are not extensively documented, the general class of chalcones has been investigated for their potential as insecticides, fungicides, and herbicides.
The α,β-unsaturated ketone moiety is known to react with biological nucleophiles, which can be a basis for its biological activity. The presence and position of the bromine atom on the phenyl ring can significantly influence the compound's efficacy and selectivity towards target organisms. Further research in this area could reveal the potential of 4-(2-bromophenyl)-3-buten-2-one and its derivatives as novel agrochemical agents.
Utility in Fine Chemical Production
The versatility of 4-(2-bromophenyl)-3-buten-2-one as a reactive intermediate makes it a valuable component in the production of fine chemicals. chemicalbook.com Its ability to undergo a wide range of chemical transformations allows for the synthesis of a variety of downstream products with applications in pharmaceuticals, fragrances, and specialty chemicals.
The Claisen-Schmidt condensation, a common method for synthesizing chalcones, is a well-established and scalable reaction, making the precursor itself accessible for industrial use. mdpi.comnih.gov The subsequent modifications and elaborations of the 4-(2-bromophenyl)-3-buten-2-one scaffold can lead to the efficient production of high-value chemical entities.
Mechanistic Investigations of Biological Interactions in Vitro Focus
Interactions with Molecular Targets: Enzymes and Receptors
The reactivity of the α,β-unsaturated carbonyl moiety in 4-(2-bromophenyl)-3-buten-2-one dictates its interactions with biological macromolecules, particularly proteins.
Michael Addition with Nucleophilic Biomolecules
A primary mechanism by which α,β-unsaturated ketones, including chalcones like 4-(2-bromophenyl)-3-buten-2-one, exert their biological effects is through the Michael addition reaction. libretexts.org This reaction involves the conjugate addition of a nucleophile to the β-carbon of the unsaturated system. libretexts.org In a biological context, the thiol groups of cysteine residues in proteins and the tripeptide glutathione (B108866) (GSH) are potent nucleophiles that can readily react with Michael acceptors. nih.govnih.gov
The reaction with glutathione is particularly significant as GSH is a crucial cellular antioxidant and detoxifying agent. nih.gov The depletion of cellular GSH through Michael addition can lead to an increase in oxidative stress. Quantum chemical calculations have been used to model the kinetic rate constants for the reaction of Michael acceptors with glutathione, providing insights into their reactivity. nih.gov The formation of glutathione adducts with α,β-unsaturated ketones is a reversible reaction. researchgate.net While direct experimental data for 4-(2-bromophenyl)-3-buten-2-one is not available, its structure suggests a high potential for undergoing Michael addition with biological thiols.
Table 1: Common Nucleophilic Biomolecules Susceptible to Michael Addition
| Nucleophile | Functional Group | Biological Significance |
| Cysteine | Thiol (-SH) | Component of proteins, involved in enzyme catalysis and structure. |
| Glutathione (GSH) | Thiol (-SH) | Key cellular antioxidant, involved in detoxification of xenobiotics. |
| Histidine | Imidazole ring | Amino acid residue in proteins, can act as a nucleophile. |
| Lysine | Amine (-NH2) | Amino acid residue in proteins, can participate in nucleophilic reactions. |
Inhibition Mechanisms of Specific Enzymes (e.g., 15-Lipoxygenase)
Chalcones are recognized as inhibitors of various enzymes, including lipoxygenases (LOXs). researchgate.netnih.govuni-luebeck.denih.gov 15-lipoxygenase (15-LOX) is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of inflammatory mediators. nih.gov The inhibition of 15-LOX by chalcones is a key aspect of their anti-inflammatory potential.
Several structural features of chalcones contribute to their 15-LOX inhibitory activity. The presence of a 2,3-double bond and a 4-oxo group in the C ring of the chalcone (B49325) scaffold appears to be important for activity. researchgate.net It has been proposed that flavonoids and related compounds act as electron acceptors from chemical groups near the active center of the lipoxygenase. researchgate.net Some chalcones have been shown to stimulate the activity of 15-LOX-1, leading to the production of specialized pro-resolving mediators (SPMs), which are anti-inflammatory lipid mediators. nih.gov This suggests a complex modulatory role rather than simple inhibition. While the specific inhibitory mechanism of 4-(2-bromophenyl)-3-buten-2-one on 15-LOX has not been detailed, its chalcone backbone strongly suggests it would interact with and potentially inhibit this enzyme.
Antimicrobial and Antifungal Activity Mechanisms (In Vitro Studies)
The antimicrobial and antifungal properties of chalcones are well-documented and are attributed to multiple mechanisms of action.
Bacterial Cell Wall/Membrane Disruption Mechanisms
One of the proposed antimicrobial mechanisms for chalcones is the disruption of the bacterial cell wall or membrane. nih.govnih.gov Cationic antimicrobial peptides, for instance, interact with the negatively charged bacterial cell surface, leading to membrane permeabilization and cell lysis. nih.gov While chalcones are not peptides, their interaction with the bacterial membrane can lead to similar disruptive effects. Studies on other antimicrobial compounds have shown that they can increase cell membrane permeability, as visualized by the uptake of dyes like propidium (B1200493) iodide, which only enters cells with damaged membranes. nih.gov Some chalcones have been shown to induce membrane permeability in bacteria like Staphylococcus aureus. nih.gov
Inhibition of Microbial Growth Pathways
Chalcones can inhibit various microbial metabolic pathways, leading to the cessation of growth. nih.gov This can include the inhibition of enzymes essential for DNA, RNA, and protein synthesis. nih.gov For example, some chalcones have been found to inhibit bacterial DNA gyrase. nih.gov Furthermore, chalcones can interfere with the energy metabolism of bacteria by inhibiting oxygen consumption. nih.gov The ability of some chalcones to inhibit the adherence and biofilm formation of bacteria like methicillin-resistant Staphylococcus aureus (MRSA) is another important aspect of their antimicrobial activity. nih.gov
Table 2: Investigated Antimicrobial and Antifungal Activities of Chalcone Derivatives
| Organism Type | Species | Observed Effect | Reference |
| Bacteria (Gram-positive) | Staphylococcus aureus | Inhibition of adherence and biofilm formation, induction of membrane permeability. | nih.govnih.gov |
| Bacteria (Gram-positive) | Bacillus subtilis | Inhibition of metabolic pathways. | nih.gov |
| Bacteria (Gram-negative) | Escherichia coli | Inhibition of NADH oxidases in isolated membranes. | nih.gov |
| Bacteria (Gram-negative) | Pseudomonas aeruginosa | Inhibition of NADH oxidases in isolated membranes. | nih.gov |
| Fungi | Various pathogenic fungi | Antifungal activity. | mdpi.com |
Antioxidant Activity Mechanisms (In Vitro Studies)
The antioxidant properties of chalcones are a significant area of research, with several in vitro assays commonly used to evaluate this activity. researchgate.netresearchgate.netnih.govmdpi.com
The antioxidant activity of phenolic compounds, a class to which some chalcones belong, is often attributed to their ability to act as hydrogen donors, radical scavengers, and metal chelators. The α,β-unsaturated ketone moiety can also contribute to antioxidant activity through various mechanisms.
Common in vitro antioxidant assays include:
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. researchgate.netresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation. researchgate.net
Total Antioxidant Capacity (TAC) Assay: This assay is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound, resulting in the formation of a green phosphomolybdenum complex. nih.gov
Table 3: Common In Vitro Antioxidant Assays
| Assay | Principle | Measured Outcome |
| DPPH Radical Scavenging | Hydrogen/electron donation to DPPH radical. | Decrease in absorbance at a specific wavelength. |
| ABTS Radical Cation Scavenging | Scavenging of the ABTS radical cation. | Decolorization of the ABTS radical solution. |
| Total Antioxidant Capacity (TAC) | Reduction of Molybdenum (VI) to Molybdenum (V). | Formation of a colored phosphomolybdenum complex. |
| Ferric Reducing Antioxidant Power (FRAP) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Formation of a colored ferrous complex. |
| Oxygen Radical Absorbance Capacity (ORAC) | Inhibition of peroxyl radical-induced oxidation. | Protection of a fluorescent probe from degradation. |
Radical Scavenging Mechanisms
An extensive review of scientific literature did not yield specific studies investigating the in vitro radical scavenging mechanisms of 4-(2-bromophenyl)-3-buten-2-one. While the broader class of chalcones, to which this compound belongs, is known for antioxidant properties, dedicated research on the capacity of 4-(2-bromophenyl)-3-buten-2-one to neutralize free radicals through mechanisms such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET) is not publicly available.
Metal Chelating Activity and Oxidative Stress Modulation
There is a lack of specific experimental data on the metal chelating activities of 4-(2-bromophenyl)-3-buten-2-one and its subsequent effects on oxidative stress modulation in vitro. The ability of a compound to bind to transition metals like iron (Fe²⁺) and copper (Cu²⁺) can be a significant antioxidant mechanism, as it prevents these metals from participating in the Fenton reaction, a major source of reactive oxygen species. However, studies quantifying the metal chelating potential of 4-(2-bromophenyl)-3-buten-2-one are not found in the available scientific literature.
Targeting Cellular Processes: Microtubule Dynamics and Tubulin Polymerization Inhibition (In Vitro)
Specific in vitro studies on the effects of 4-(2-bromophenyl)-3-buten-2-one on microtubule dynamics and tubulin polymerization are not available in the reviewed scientific literature. Many chalcone derivatives have been investigated as microtubule targeting agents that can disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis. However, research detailing the specific interaction of 4-(2-bromophenyl)-3-buten-2-one with tubulin and its impact on microtubule polymerization has not been reported.
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights
No specific Quantitative Structure-Activity Relationship (QSAR) studies for 4-(2-bromophenyl)-3-buten-2-one have been found in the scientific literature. QSAR models are computational tools used to correlate the chemical structure of a compound with its biological activity. Such studies would provide valuable insights into the mechanistic underpinnings of this compound's actions.
Due to the absence of specific biological activity data for 4-(2-bromophenyl)-3-buten-2-one, no studies correlating its molecular features, such as hydrophobicity, with its biological mechanisms have been performed. Hydrophobicity, often expressed as logP, is a critical parameter in QSAR studies that influences a compound's ability to cross cell membranes and interact with biological targets. Without experimental data on its biological effects, a meaningful correlation cannot be established.
Data Tables
Table 1: In Vitro Radical Scavenging Activity of 4-(2-Bromophenyl)-3-buten-2-one
| Assay | IC₅₀ (µM) | Comments |
| DPPH | Data Not Available | No specific studies found. |
| ABTS | Data Not Available | No specific studies found. |
| Hydroxyl Radical | Data Not Available | No specific studies found. |
| Superoxide Radical | Data Not Available | No specific studies found. |
Table 2: Metal Chelating Activity of 4-(2-Bromophenyl)-3-buten-2-one
| Metal Ion | Chelating Capacity (%) | Comments |
| Fe²⁺ | Data Not Available | No specific studies found. |
| Cu²⁺ | Data Not Available | No specific studies found. |
Table 3: In Vitro Tubulin Polymerization Inhibition by 4-(2-Bromophenyl)-3-buten-2-one
| Parameter | Value | Comments |
| IC₅₀ for Tubulin Polymerization | Data Not Available | No specific studies found. |
| Binding Site on Tubulin | Data Not Available | No specific studies found. |
Table 4: QSAR Parameters for 4-(2-Bromophenyl)-3-buten-2-one
| Descriptor | Value | Comments |
| LogP | Data Not Available | No specific QSAR studies found. |
| Molar Refractivity | Data Not Available | No specific QSAR studies found. |
| Polar Surface Area | Data Not Available | No specific QSAR studies found. |
Isomeric Forms and Analogues of 3 Buten 2 One, 4 2 Bromophenyl
Characterization and Comparative Studies of Positional Isomers
Positional isomers possess the same molecular formula but differ in the position of substituents on the aromatic ring. youtube.comquizlet.com For 4-(2-bromophenyl)-3-buten-2-one, the key positional isomers would be 4-(3-bromophenyl)-3-buten-2-one and 4-(4-bromophenyl)-3-buten-2-one, where the bromine atom is located at the meta and para positions, respectively. quora.com
The position of the halogen substituent on the phenyl ring significantly influences the molecule's electronic properties, conformation, and, consequently, its physical and biological characteristics. The analysis and separation of such isomers can be achieved using methods like Thin Layer Chromatography (TLC) and Ion Mobility Spectrometry (IMS), which can distinguish between compounds based on differences in their collision cross-section that arise from their varied geometries. nih.gov
Comparative studies on brominated chalcone (B49325) derivatives have shown that the substituent patterns on the aromatic rings are critical. For instance, in studies of other chalcone series, the placement of methoxy (B1213986) groups in conjunction with bromine atoms was found to alter the biological potency of the compounds. nih.gov While direct comparative studies focusing solely on the 2-, 3-, and 4-bromo positional isomers of 4-phenyl-3-buten-2-one (B7806413) are not extensively detailed in the provided results, the principles of organic chemistry dictate that these isomers will have distinct spectroscopic signatures (NMR, IR) and differing physical properties such as melting points and crystal structures due to changes in molecular symmetry and dipole moment.
Table 1: Positional Isomers of 4-(bromophenyl)-3-buten-2-one
| Compound Name | CAS Number | Molecular Formula | Position of Bromine |
| 4-(2-bromophenyl)-3-buten-2-one | 72454-54-7 | C₁₀H₉BrO | Ortho |
| (E)-4-(4-Bromophenyl)but-3-en-2-one | 3815-31-4 | C₁₀H₉BrO | Para |
Data sourced from PubChem and Sigma-Aldrich. nih.govsigmaaldrich.com
Investigation of Stereoisomeric Forms (E/Z Isomers)
Stereoisomers have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. youtube.com For 3-Buten-2-one, 4-(2-bromophenyl)-, stereoisomerism arises from the restricted rotation around the carbon-carbon double bond in the butenone chain, leading to E/Z isomers (also known as geometric or cis-trans isomers). researchgate.netlibretexts.org
The designation of these isomers as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.org
E-isomer (entgegen): The higher-priority groups on each carbon of the double bond are on opposite sides. This is often referred to as the trans configuration. The IUPAC name for the commonly available form of the title compound is (E)-4-(2-bromophenyl)but-3-en-2-one. nih.govnist.gov
Z-isomer (zusammen): The higher-priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis configuration. researchgate.netlibretexts.org
The trans or E-isomer is generally more stable than the cis or Z-isomer due to reduced steric hindrance, and it is the form most frequently synthesized and studied. researchgate.netnist.gov The different spatial arrangements of the E and Z isomers lead to distinct physical properties and spectroscopic data.
Table 2: E/Z Isomers of 4-(2-bromophenyl)-3-buten-2-one
| Isomer | Configuration | Description |
| (E)-4-(2-bromophenyl)but-3-en-2-one | Trans | The 2-bromophenyl group and the acetyl group are on opposite sides of the C=C double bond. |
| (Z)-4-(2-bromophenyl)but-3-en-2-one | Cis | The 2-bromophenyl group and the acetyl group are on the same side of the C=C double bond. |
Synthetic Strategies for Structural Analogues and Derivatives
The synthesis of structural analogues and derivatives of 4-(2-bromophenyl)-3-buten-2-one is primarily achieved through methods common to chalcone synthesis. These strategies allow for modifications on both aromatic rings and the enone bridge.
Claisen-Schmidt Condensation: This is the most fundamental method for synthesizing the chalcone scaffold. rjlbpcs.comscialert.net It involves a base-catalyzed aldol (B89426) condensation between an appropriately substituted benzaldehyde (B42025) and an acetophenone, followed by dehydration. rjlbpcs.com To synthesize the parent compound, 2-bromobenzaldehyde (B122850) is reacted with acetone (B3395972) in the presence of a base like sodium hydroxide. scialert.net By varying the starting aldehydes and ketones, a vast library of analogues can be produced. nih.gov
Bromination of Chalcones: Derivatives can be created by direct bromination of a pre-synthesized chalcone. An environmentally favorable method uses reagents like tetrabutylammonium (B224687) tribromide (TBATB) to create dibromo derivatives by addition across the double bond. researchgate.net Another approach uses N-bromosuccinimide (NBS) for the bromination of the aromatic rings. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: For more complex analogues, modern cross-coupling reactions are employed. The Suzuki cross-coupling reaction, for example, can be used to couple arylboronic acids to a bromo-substituted chalcone framework. nih.gov This allows for the introduction of various functionalized aryl groups, creating structurally diverse derivatives that would be difficult to access through classical condensation methods. nih.gov
Table 3: Overview of Synthetic Strategies for Analogues
| Strategy | Reagents & Conditions | Type of Analogue Produced | Reference |
| Claisen-Schmidt Condensation | Substituted benzaldehyde, substituted acetophenone, NaOH or other base, ethanol | Chalcones with various substituents on either aromatic ring | rjlbpcs.comscialert.net |
| Bromination | Chalcone, Tetrabutylammonium Tribromide (TBATB), water | Dibromo-adducts across the C=C bond | researchgate.net |
| Suzuki Cross-Coupling | Bromo-substituted chalcone, arylboronic acid, Pd(PPh₃)₄ catalyst, base (e.g., K₃PO₄) | Bi-aryl or further functionalized aromatic systems | nih.gov |
| Bromination with NBS | Chalcone, N-Bromosuccinimide (NBS), H₂SO₄ | Bromine addition to the aromatic ring | nih.govnih.gov |
Mechanistic Differences and Similarities Across Related Structures
The mechanisms underlying the synthesis and reactivity of 4-(2-bromophenyl)-3-buten-2-one and its analogues are rooted in fundamental organic reactions. The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol addition mechanism. The base abstracts a proton from the α-carbon of the ketone (acetone) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde (2-bromobenzaldehyde). The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the α,β-unsaturated ketone, or chalcone. The stability of this conjugated system drives the dehydration step.
Mechanistic similarities are observed across the synthesis of various chalcone derivatives using this method. However, the reaction kinetics can be influenced by the electronic nature of the substituents on the aromatic rings. Electron-withdrawing groups on the benzaldehyde can increase the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack.
In the synthesis of derivatives via subsequent reactions, the mechanisms differ. The bromination of the double bond with TBATB or Br₂ proceeds through an electrophilic addition mechanism, involving a cyclic bromonium ion intermediate. koyauniversity.org In contrast, the Suzuki cross-coupling reaction follows a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the palladium catalyst to the aryl bromide (the chalcone), transmetalation with the boronic acid, and reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. nih.gov
From a biological standpoint, many brominated chalcone derivatives, despite structural differences, exhibit similar mechanisms of action, such as the generation of reactive oxygen species (ROS) leading to apoptosis in cancer cells. nih.gov While the specific potency may vary based on the substitution pattern, the underlying α,β-unsaturated ketone moiety is often a key pharmacophore that reacts with biological nucleophiles, contributing to a common mechanistic pathway. koyauniversity.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Buten-2-one, 4-(2-bromophenyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between brominated aromatic aldehydes and ketones. For example, coupling 2-bromobenzaldehyde with methyl vinyl ketone under acidic or basic catalysis (e.g., Knoevenagel or Claisen-Schmidt conditions) is a common approach . Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect yield and purity. A table of optimized conditions is provided below:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaOH | EtOH | 80 | 65 | 95 |
| H2SO4 | Toluene | 100 | 72 | 90 |
| Piperidine | DMF | 60 | 58 | 88 |
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-substitution or decomposition of the bromophenyl group.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize 3-Buten-2-one, 4-(2-bromophenyl)-?
- Methodological Answer :
- NMR : The α,β-unsaturated ketone moiety shows characteristic signals: NMR δ 6.5–7.5 ppm (aromatic protons), δ 6.1–6.3 ppm (vinyl protons), and δ 2.1–2.3 ppm (methyl group). NMR reveals carbonyl (δ 195–200 ppm) and aromatic carbons (δ 120–140 ppm) .
- IR : Strong absorption at ~1680 cm (C=O stretch) and 1600 cm (C=C conjugation).
- MS : Molecular ion peak at m/z 236/238 (Br isotopic pattern) with fragmentation at the ketone group .
Q. What are the key reactivity patterns of 3-Buten-2-one, 4-(2-bromophenyl)- in nucleophilic addition or cycloaddition reactions?
- Methodological Answer : The α,β-unsaturated ketone undergoes Michael additions with amines or thiols, forming derivatives with potential biological activity. Diels-Alder reactions with dienes (e.g., cyclopentadiene) yield six-membered rings, useful in materials science . Use polar aprotic solvents (e.g., THF) and low temperatures (−20°C) to stabilize intermediates.
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in the molecular geometry of 3-Buten-2-one, 4-(2-bromophenyl)- derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL refinement (via the SHELX suite) is critical . Challenges include:
- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning.
- Disordered bromine atoms : Apply restraints to occupancy factors and thermal parameters. Example refinement metrics:
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.120 |
| C-C bond length | 1.48 Å |
- Data Contradiction : Discrepancies between computational (DFT) and experimental bond lengths may arise from crystal packing effects .
Q. What mechanistic insights explain variations in the compound’s biological activity across cell lines?
- Methodological Answer : The bromophenyl group enhances lipophilicity, improving membrane permeability. However, activity discrepancies (e.g., IC values in cancer vs. normal cells) may stem from:
- Metabolic stability : Assess via liver microsome assays.
- Target selectivity : Use molecular docking (AutoDock Vina) to compare binding affinities to kinases or GPCRs .
- Example Data :
| Cell Line | IC50 (µM) | Target Protein |
|---|---|---|
| HeLa | 12.3 | EGFR |
| MCF-7 | 8.7 | HER2 |
Q. How do computational methods predict the electronic properties of 3-Buten-2-one, 4-(2-bromophenyl)- for materials science applications?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) reveal:
- HOMO-LUMO gap : ~3.5 eV, suggesting semiconductor potential.
- Charge distribution : Bromine induces electron withdrawal, polarizing the ketone group .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Resolution Strategy :
DSC/TGA Analysis : Measure decomposition onset temperature (e.g., 180°C vs. 210°C in literature) under inert vs. oxidative atmospheres .
Sample Purity : Impurities (e.g., residual solvents) lower observed stability. Use preparative HPLC for purification.
Crystallinity : Amorphous samples degrade faster; confirm via PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
